molecular formula C10H15NO2 B14846890 5-Amino-2-(tert-butoxy)phenol

5-Amino-2-(tert-butoxy)phenol

Cat. No.: B14846890
M. Wt: 181.23 g/mol
InChI Key: QGKLRXGZKOITLW-UHFFFAOYSA-N
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Description

5-Amino-2-(tert-butoxy)phenol is an organic compound that features an amino group and a tert-butoxy group attached to a phenol ring

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(tert-butoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

5-Amino-2-(tert-butoxy)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(tert-butoxy)phenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-hydroxyphenol: Lacks the tert-butoxy group, which affects its solubility and reactivity.

    2-(tert-butoxy)phenol: Lacks the amino group, which limits its applications in biological systems.

    5-Amino-2-methoxyphenol: The methoxy group provides different steric and electronic effects compared to the tert-butoxy group.

Uniqueness

5-Amino-2-(tert-butoxy)phenol is unique due to the presence of both the amino and tert-butoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H15NO2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,12H,11H2,1-3H3

InChI Key

QGKLRXGZKOITLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)N)O

Origin of Product

United States

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